N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide
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Overview
Description
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide is a synthetic organic compound with a unique structure that combines a benzoxazole ring with a pentanamide side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-2-aminophenol with a suitable carboxylic acid derivative, followed by cyclization to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be used to modify the benzoxazole ring or the pentanamide side chain.
Substitution: Electrophilic or nucleophilic substitution reactions can be employed to introduce different substituents on the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the benzoxazole ring .
Scientific Research Applications
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoxazole ring can engage in π-π interactions with aromatic residues, while the pentanamide side chain can form hydrogen bonds with amino acid residues in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazole: Lacks the pentanamide side chain but shares the benzoxazole core.
N-(4-{[(5R)-7-Chloro-5-hydroxy-2,3,4,5-tetrahydro-1H-1-benzazepin-1-yl]carbonyl}-3-methylphenyl)-2-methylbenzamide: Contains a similar benzoxazole structure but with different substituents.
Uniqueness
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide is unique due to the combination of the benzoxazole ring and the pentanamide side chain, which imparts distinct chemical and biological properties. This combination allows for specific interactions with molecular targets, making it a valuable compound for research and development .
Properties
Molecular Formula |
C13H20N2O2 |
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Molecular Weight |
236.31 g/mol |
IUPAC Name |
N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)pentanamide |
InChI |
InChI=1S/C13H20N2O2/c1-3-4-5-12(16)14-13-10-8-9(2)6-7-11(10)15-17-13/h9H,3-8H2,1-2H3,(H,14,16) |
InChI Key |
GHCZJNGEBOQTSC-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC(=O)NC1=C2CC(CCC2=NO1)C |
Origin of Product |
United States |
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